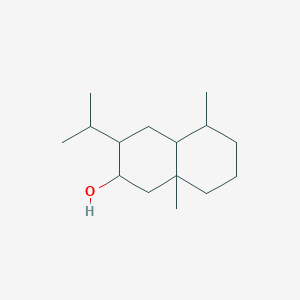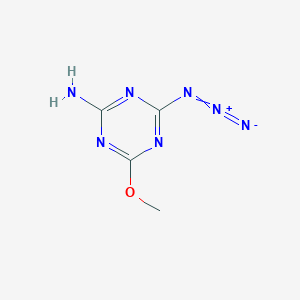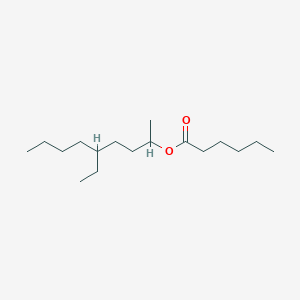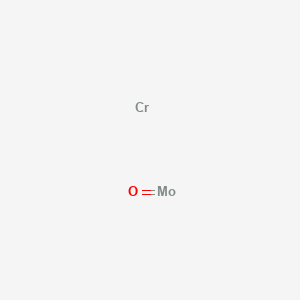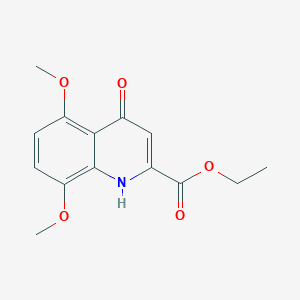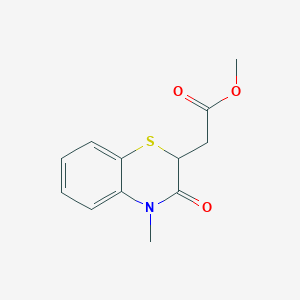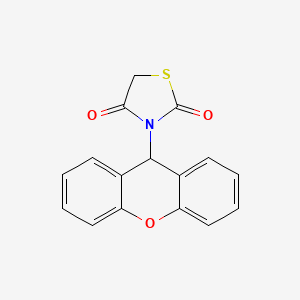
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione is a compound that features a xanthene moiety fused with a thiazolidine-2,4-dione ring. This unique structure combines the properties of both xanthene and thiazolidine derivatives, making it an interesting subject for various scientific studies. Xanthenes are known for their fluorescent properties, while thiazolidine-2,4-dione derivatives are often explored for their biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 9H-xanthen-9-yl derivatives with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a base-catalyzed nucleophilic aromatic substitution reaction. For instance, 9-phenyl-9H-xanthen-9-yl derivatives can be reacted with thiazolidine-2,4-dione in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to scale up the synthesis.
化学反応の分析
Types of Reactions
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: The thiazolidine ring can be reduced under specific conditions.
Substitution: Both the xanthene and thiazolidine rings can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the xanthene moiety would yield xanthone derivatives, while substitution reactions could introduce various functional groups onto the xanthene or thiazolidine rings.
科学的研究の応用
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its xanthene moiety.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its fluorescent properties
作用機序
The mechanism of action of 3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The xanthene moiety can intercalate with DNA, while the thiazolidine ring can interact with enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Xanthone derivatives: Compounds like 9H-xanthen-9-one share the xanthene core.
Thiazolidinedione derivatives: Compounds like pioglitazone and rosiglitazone share the thiazolidine-2,4-dione ring.
Uniqueness
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione is unique due to the combination of the xanthene and thiazolidine moieties. This dual functionality allows it to exhibit both fluorescent properties and biological activities, making it a versatile compound for various applications .
特性
CAS番号 |
6320-53-2 |
|---|---|
分子式 |
C16H11NO3S |
分子量 |
297.3 g/mol |
IUPAC名 |
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H11NO3S/c18-14-9-21-16(19)17(14)15-10-5-1-3-7-12(10)20-13-8-4-2-6-11(13)15/h1-8,15H,9H2 |
InChIキー |
CSNKEKPBTQNYRH-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=O)S1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


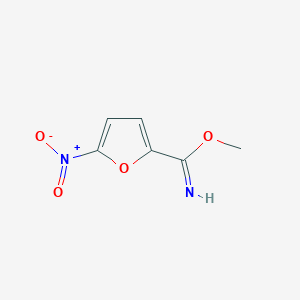
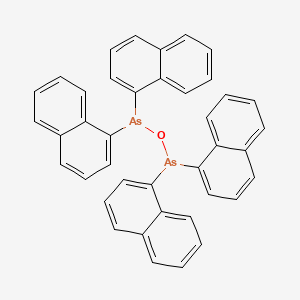
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)
